molecular formula C15H12N2O3 B2972343 3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid CAS No. 842974-44-1

3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid

Cat. No. B2972343
CAS RN: 842974-44-1
M. Wt: 268.272
InChI Key: SFOCWDRPXPSPLJ-UHFFFAOYSA-N
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Description

“3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid” is a chemical compound with the CAS Number 842974-44-1 and a linear formula of C15H12N2O3 . It has a molecular weight of 268.27 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12N2O3/c18-14-13-11(2-1-3-12(13)15(19)20)9-17(14)8-10-4-6-16-7-5-10/h1-7H,8-9H2,(H,19,20) . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Chemical Synthesis and Molecular Structure Research into pyridine and pyrrolidine derivatives, similar to 3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid, has led to the development of various methodologies for their synthesis and understanding of their molecular structure. For instance, the synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity was described, showcasing an organocatalytic approach that highlights the importance of these structures in medicinal chemistry (Xiao-Hua Chen et al., 2009). Similarly, the study on the synthesis, spectroscopic properties, and quantum mechanical study of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, provides insight into its electronic structure and interaction potentials (P. Devi et al., 2020).

Coordination Chemistry and Frameworks The exploration of coordination polymers and networks utilizing pyridine and carboxylic acid derivatives underscores the utility of these compounds in constructing complex structures. For example, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including pyridine analogs, were studied for their syntheses, crystal structures, and photophysical properties, revealing potential applications in luminescence and materials science (S. Sivakumar et al., 2011).

Molecular Interactions and Crystal Structures Investigations into the crystal structures and molecular interactions of pyridine carboxylic acids contribute to our understanding of their solid-state properties and potential applications. The crystal structure of cinchomeronic acid, a related pyridine dicarboxylic acid, was determined, highlighting the importance of hydrogen bonding and molecular orientation in the crystalline state, which could influence the material properties of derivatives like 3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid (F. Takusagawa et al., 1973).

Catalysis and Reaction Mechanisms The catalytic potential of pyridine derivatives in facilitating chemical reactions is another area of interest. For instance, the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters demonstrated how carboxylic acids could serve as traceless activators in the synthesis of substituted pyridines, a process that could be relevant for compounds like 3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid (J. Neely & T. Rovis, 2014).

properties

IUPAC Name

3-oxo-2-(pyridin-4-ylmethyl)-1H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-14-13-11(2-1-3-12(13)15(19)20)9-17(14)8-10-4-6-16-7-5-10/h1-7H,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOCWDRPXPSPLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C(=O)O)C(=O)N1CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid

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